5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde
Description
5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde is a heterocyclic compound featuring a fused imidazole-thiazole core with an aldehyde functional group at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal and synthetic chemistry. The aldehyde group enhances reactivity, enabling its use as a precursor for synthesizing Schiff bases or other functionalized derivatives.
Properties
IUPAC Name |
5,7-dihydroimidazo[1,2-c][1,3]thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-2-5-1-8-4-10-3-6(8)7-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCOWMWYQRGIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=CN2CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620480 | |
| Record name | 5H,7H-Imidazo[1,2-c][1,3]thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-72-7 | |
| Record name | 5H,7H-Imidazo[1,2-c][1,3]thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with glyoxal under acidic conditions to form the imidazo[1,2-C]thiazole ring system. The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are potential approaches to improve the industrial production process.
Chemical Reactions Analysis
Vilsmeier–Haack Formylation
The aldehyde group is introduced via the Vilsmeier–Haack reaction, where 6-phenylimidazo[2,1-b]thiazole reacts with POCl₃ and DMF. This method yields 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde with 62% efficiency under reflux conditions .
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Phenylimidazo[2,1-b]thiazole | POCl₃, DMF, reflux, 6 h | 5-Carbaldehyde derivative | 62% |
Transmetallation Reactions
4-Bromoimidazol-5-yllithium intermediates undergo transmetallation with DMF or methyl formate to form carbaldehydes. Competitive 2-/5-carbaldehyde formation occurs, with ratios influenced by steric and electronic factors (e.g., 5-CHO:2-CHO = 4:1 for certain substrates) .
Schiff Base Formation
The aldehyde group reacts with primary amines to form Schiff bases. For example, condensation with substituted anilines in toluene catalyzed by p-toluenesulfonic acid yields imine derivatives :
| Aldehyde Substrate | Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Carbaldehyde derivative | 4-Chloroaniline | Toluene, PTSA, 5–8 h | Imidazothiazole Schiff base | 68–75% |
Copper-Catalyzed Cyclizations
Cu(I) catalysts enable intramolecular C–H amination of imidazothiazole aldehydes. For example, aerial-oxidized Cu(I) promotes cyclization to imidazo[1,5-a]pyridines via radical intermediates :
| Substrate | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Heteroaryl aldehyde | CuI, O₂, DMF, 80°C | Imidazo[1,5-a]pyridine derivative | 73% |
Palladium-Mediated Cross-Couplings
Pd/Cu systems facilitate Sonogashira-type couplings. Alkynylation of 5-carbaldehyde derivatives generates alkynyl intermediates, which isomerize to allenyl species before cyclizing to imidazo[2,1-b]thiazoles .
Bradsher Cyclization
Under acidic conditions (e.g., TFA), the aldehyde participates in intramolecular electrophilic substitution, forming polycyclic systems like imidazo[1,2-b]isoquinoline .
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(3,4-Dimethoxybenzyl)-4-bromoimidazole-2-carbaldehyde | TFA, 4 h, 33°C | Imidazo[1,2-b]isoquinoline | 40–50% |
Condensation with Thiadiazoles
Microwave-assisted condensation with 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine yields benzo[d]imidazo[2,1-b]thiazoles in quantitative yields .
Comparative Reactivity Insights
-
Electrophilicity : The 2-carbaldehyde position is more reactive than the 5-position due to reduced steric hindrance .
-
Steric Effects : Bulky substituents on the imidazothiazole core suppress side reactions (e.g., dialdehyde formation) .
Table 1: Key Synthetic Pathways
| Reaction Type | Representative Substrate | Key Reagents/Conditions | Yield Range |
|---|---|---|---|
| Vilsmeier–Haack | 6-Phenylimidazo[2,1-b]thiazole | POCl₃, DMF | 62–75% |
| Schiff Base Formation | 5-Carbaldehyde | Aniline, PTSA, toluene | 68–75% |
| Cu-Catalyzed Cyclization | N-Heteroaryl aldehyde | CuI, O₂, DMF | 65–73% |
Table 2: Biological Activity of Derivatives
| Derivative Class | Target | Potency (K<sub>i</sub>/IC₅₀) | Structural Requirement |
|---|---|---|---|
| Schiff Base | hCA II | 57.7–98.2 µM | 4-Cl/4-OCH₃ substituents |
| Piperazine Conjugates | Tumor-associated hCA IX | >100 µM (inactive) | Sulfonyl group |
This synthesis and reactivity profile underscores the compound’s utility in medicinal chemistry and materials science. Experimental protocols prioritize catalytic efficiency and regioselectivity, with further applications in drug discovery validated by inhibitory studies .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde exhibit significant anticancer properties. For instance, studies have shown that compounds incorporating thiazole rings can selectively induce apoptosis in various cancer cell lines. A notable example includes the synthesis of thiazole derivatives that demonstrated strong cytotoxic effects against human lung adenocarcinoma (A549) cells, with IC50 values indicating potent activity .
Case Study: Thiazole-Integrated Compounds
- Synthesis : Various thiazole-integrated compounds were synthesized through multistep reactions involving aminothiazoles.
- Results : Compounds exhibited varying degrees of cytotoxicity against cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma), with some achieving IC50 values as low as 23.30 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies indicated that imidazotriazole-incorporated thiazoles displayed significant antibacterial activity against a range of bacterial strains. For example, certain derivatives outperformed standard antibiotics like amphotericin B against Staphylococcus epidermidis .
Case Study: Antibacterial Activity
- Synthesis : The synthesis involved the reaction of thiazole derivatives with various heterocyclic amines.
- Results : The resulting compounds showed good to moderate antibacterial activity, with some derivatives demonstrating superior efficacy compared to established antibiotics .
Anticonvulsant Properties
Another significant application of this compound is its anticonvulsant activity. Several studies have explored its potential in treating seizure disorders.
Case Study: Anticonvulsant Activity
- Synthesis : Novel thiazole-linked azoles were synthesized and tested for their anticonvulsant properties.
- Results : Certain analogues provided protection ranging from 33% to 100% in electroshock seizure models, indicating promising anticonvulsant effects .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the imidazo[1,2-C]thiazole structure influence biological activity. These studies have revealed that substituents on the thiazole ring significantly affect the potency and selectivity of the compounds.
Key Findings
- Electron-withdrawing groups enhance anticancer activity.
- The presence of halogen substitutions often correlates with increased antibacterial and anticonvulsant activities .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The imidazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Related Imidazothiazole Derivatives
Core Heterocyclic Framework
- Target Compound : The imidazo[1,2-C]thiazole system indicates fusion between the 1 and 2 positions of the imidazole ring with the thiazole moiety. The aldehyde at position 2 creates an electron-deficient center, influencing nucleophilic reactivity.
- Imidazo[2,1-b]thiazole-5-carboxaldehyde (CAS 175277-53-9) : This analog features a distinct imidazo[2,1-b]thiazole framework, where the fusion occurs at the 2 and 1 positions of the imidazole and thiazole, respectively. The aldehyde group is at position 5, and a 4-chlorophenylthio substituent is present at position 6 .
Substituent Effects
- Aldehyde Position : Position 2 (target) vs. 5 (CAS 175277-53-9) alters conjugation patterns and interaction with biological targets.
Reactivity of Aldehyde Group
The aldehyde group in both compounds facilitates condensation reactions (e.g., formation of hydrazones or imines). However, steric hindrance from the 4-chlorophenylthio group in CAS 175277-53-9 may reduce reaction rates compared to the less-substituted target compound .
Antimicrobial Potential
- Imidazolone Derivatives: Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one exhibit notable antifungal and antibacterial activities, suggesting that the imidazothiazole core is critical for bioactivity .
Therapeutic Implications
The target compound’s aldehyde group could serve as a warhead in covalent inhibitor design, while CAS 175277-53-9’s chloro-substituent might optimize pharmacokinetic properties.
Biological Activity
5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Synthesis
This compound features an imidazole ring fused with a thiazole ring, which contributes to its biological activity. The compound can be synthesized through various methods, including cyclocondensation reactions involving thiosemicarbazide derivatives and appropriate halides. The synthesis typically involves the reaction of ethylidene thiosemicarbazide with different bromoacetyl compounds to yield the desired thiazole derivatives .
Biological Activity Overview
The biological activity of this compound has been studied extensively, revealing its potential as an anti-cancer agent, anti-mycobacterial agent, and more.
Anti-Cancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against HepG2 Cells : Compounds synthesized from this scaffold showed promising inhibition against hepatic cancer cell lines (HepG2), with IC50 values indicating effective anti-proliferative activity. The MTT assay revealed that the newly synthesized compounds had substantial cytotoxic effects compared to doxorubicin .
- Mechanism of Action : The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest at specific phases (e.g., G2/M phase), as observed in studies involving similar imidazo-thiazole derivatives .
Anti-Mycobacterial Activity
In addition to its anti-cancer properties, this compound has shown potential as an anti-mycobacterial agent:
- Activity Against Mycobacterium tuberculosis : Certain derivatives demonstrated selective inhibition against Mycobacterium tuberculosis with notable IC50 values. For example, compounds containing the imidazo-thiazole structure exhibited IC50 values around 2.32 µM against Mtb H37Ra without significant toxicity to normal lung fibroblast cells (MRC-5) .
Other Biological Activities
The imidazo-thiazole derivatives have also been evaluated for additional pharmacological properties:
- Antiviral Activity : Some derivatives have shown effectiveness against viral strains like Coxsackie B4 and Feline herpes virus, suggesting a broad spectrum of antiviral activity .
- Antioxidant Properties : Several studies have indicated that these compounds possess antioxidant capabilities, which could contribute to their overall therapeutic potential .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activities associated with this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antiproliferative activities against four human cancer cell lines (HeLa, A549, MCF-7, DU-145). Among these, conjugate 6d was particularly notable for its cytotoxicity against A549 cells .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding interactions of these compounds with target proteins associated with cancer and tuberculosis. These studies help elucidate the mechanisms by which these compounds exert their biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
